(E)-N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide
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Overview
Description
(E)-N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring substituted with a tert-butyl group and a phenylprop-2-enamide moiety, making it a molecule of interest for various scientific research applications.
Preparation Methods
The synthesis of (E)-N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Formation of the Phenylprop-2-enamide Moiety: This can be achieved through the reaction of cinnamic acid derivatives with amines under appropriate conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
(E)-N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the double bond or other functional groups.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, various solvents, and temperature control to ensure the desired products are formed.
Scientific Research Applications
(E)-N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives are known for their potential as antimicrobial, antifungal, and anticancer agents. This compound may be studied for its biological activities and potential therapeutic applications.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Material Science: Thiazole derivatives are also explored for their electronic and optical properties, making them candidates for materials science research, including the development of sensors and organic electronic devices.
Mechanism of Action
The mechanism of action of (E)-N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the phenylprop-2-enamide moiety may contribute to binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to (E)-N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide include other thiazole derivatives with different substituents. For example:
(E)-N-(4-methyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide: This compound has a methyl group instead of a tert-butyl group, which may affect its biological activity and chemical properties.
(E)-N-(4-ethyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide: The ethyl group substitution may lead to differences in solubility and reactivity compared to the tert-butyl derivative.
Properties
IUPAC Name |
(E)-N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-16(2,3)13-11-20-15(17-13)18-14(19)10-9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,17,18,19)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQSWEPTQDDZMK-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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